6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline
Description
6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by a piperidine-linked propoxy group at the 6-position of the tetrahydroquinoline scaffold. Tetrahydroquinolines are pivotal in medicinal chemistry due to their structural versatility and bioactivity . The compound was previously listed as a secondary amine product by CymitQuimica but is currently discontinued .
Properties
IUPAC Name |
6-(3-piperidin-1-ylpropoxy)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-10-19(11-3-1)12-5-13-20-16-7-8-17-15(14-16)6-4-9-18-17/h7-8,14,18H,1-6,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRSNEKBYDXJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)NCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroquinoline and 3-chloropropylpiperidine.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where 1,2,3,4-tetrahydroquinoline is reacted with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Histamine Receptor Antagonism
One of the primary applications of 6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is as a histamine H3 receptor antagonist. Histamine H3 receptors are involved in the modulation of neurotransmitter release and have been implicated in various neurological disorders.
- Case Study : Research has demonstrated that compounds similar to this compound exhibit significant antagonistic activity against H3 receptors. This activity can lead to cognitive enhancement and wake-promoting effects, making these compounds candidates for treating conditions like narcolepsy and cognitive deficits associated with neurodegenerative diseases .
Antidepressant Properties
The compound's structural similarity to known antidepressants suggests potential efficacy in treating depression.
- Research Findings : A study indicated that tetrahydroquinoline derivatives could exhibit serotonin reuptake inhibition, contributing to their antidepressant effects. This mechanism is crucial for the development of new antidepressant therapies that aim to improve mood and cognitive function without the side effects associated with traditional medications .
General Synthetic Route
- Formation of Tetrahydroquinoline Core : The initial step involves cyclization reactions to form the tetrahydroquinoline structure.
- Introduction of Piperidinyl Propoxy Group : This can be achieved through nucleophilic substitution reactions where a piperidine derivative is reacted with an appropriate alkyl halide.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrahydroquinoline Derivatives
The pharmacological and physicochemical properties of tetrahydroquinolines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline and key analogs:
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
*THQ: 1,2,3,4-tetrahydroquinoline
Key Structural and Functional Differences
Substituent Position and Bioactivity The 6-position substitution in 6-(3-(Piperidin-1-yl)propoxy)-THQ introduces a flexible alkoxy side chain with a tertiary amine (piperidine), which may enhance solubility and receptor binding compared to smaller substituents like methyl or bromo groups . In contrast, 6-bromo-THQ (toxic) and 6-amino-THQ (versatile intermediate) highlight how substituent electronegativity or basicity dictates applications .
Synthetic Accessibility
- Hydrogenation methods (e.g., iron-catalyzed) efficiently yield 3-substituted THQs like 3-methyl-THQ (90% yield), whereas 6-substituted analogs often require multi-step synthesis due to steric and electronic challenges .
Pharmacological Potential Piperidine and pyrrolidine derivatives (e.g., 1-(pyrrolidin-3-yl)-THQ) are common in CNS drugs due to their ability to cross the blood-brain barrier . The propoxy linker in 6-(3-(Piperidin-1-yl)propoxy)-THQ may further optimize pharmacokinetics compared to rigid aryl groups (e.g., 3-(4-methoxyphenyl)-THQ) .
Toxicity and Handling Brominated THQs (e.g., 6-bromo-THQ) require stringent safety protocols due to inhalation and dermal hazards, whereas amino or alkoxy variants are generally safer .
Biological Activity
6-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline, also known as 1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline (CAS: 676255-01-9), is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its interactions with various biological systems and potential therapeutic effects.
- Molecular Formula : C19H30N2O
- Molar Mass : 302.45 g/mol
- CAS Number : 676255-01-9
The compound is believed to exert its biological effects through interaction with neurotransmitter systems, particularly by modulating adrenergic and cholinergic receptors. Research indicates that related compounds in the tetrahydroquinoline class exhibit significant activity in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission.
1. Cardiovascular Effects
A study on related piperidinyl tetrahydroquinolines demonstrated their capacity to induce bradycardic effects in isolated guinea pig atria. These compounds showed potential as therapeutic agents for managing heart rate and rhythm disorders due to their ability to selectively inhibit AChE activity .
2. Neuropharmacological Activity
The compound's structural similarity to other neuroactive agents suggests it may influence central nervous system pathways. For instance, tetrahydroquinoline derivatives have been explored for their ability to modulate dopamine and serotonin receptor activities, potentially offering benefits in treating mood disorders .
3. Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant capabilities of tetrahydroquinoline derivatives. In vitro assays demonstrated that these compounds can reduce oxidative stress markers and inhibit inflammatory pathways, suggesting a protective role against neurodegenerative diseases .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 3-(piperidin-1-yl)propoxy side chain to the tetrahydroquinoline core?
- Methodology : The 3-(piperidin-1-yl)propoxy group can be introduced via nucleophilic substitution or reductive amination. For example, coupling a brominated tetrahydroquinoline precursor (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline) with 3-(piperidin-1-yl)propan-1-ol under basic conditions (e.g., NaH in DMF) enables ether bond formation . Alternatively, reductive amination using sodium triacetoxyborohydride (STAB) and acetic acid with a ketone intermediate (e.g., 6-oxo-tetrahydroquinoline) and 3-(piperidin-1-yl)propan-1-amine is effective for side-chain installation .
Q. How can the purity and structural integrity of 6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline be validated?
- Methodology : Use -NMR to confirm proton environments (e.g., piperidine methylene protons at δ 2.3–2.7 ppm, tetrahydroquinoline aromatic protons at δ 6.5–7.2 ppm). ESI-MS or HRMS provides molecular weight validation. Purity (>95%) is assessed via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What are the key intermediates in synthesizing this compound?
- Common Intermediates :
- 6-Bromo-1,2,3,4-tetrahydroquinoline : Used for Suzuki couplings or nucleophilic substitutions .
- 3-(Piperidin-1-yl)propan-1-ol : Prepared via ring-opening of epichlorohydrin with piperidine, followed by reduction .
- 6-Oxo-tetrahydroquinoline : Generated via oxidation of tetrahydroquinoline using KMnO under acidic conditions .
Advanced Research Questions
Q. How does the choice of catalyst impact the reduction of quinoline to tetrahydroquinoline during synthesis?
- Contradiction Analysis : Catalytic hydrogenation (Pd/C, H) selectively reduces quinoline to tetrahydroquinoline but requires careful control of reaction time to avoid over-reduction to decahydroquinoline. In contrast, tin/HCl reduction is faster but generates acidic waste and may require post-reduction neutralization . Recent studies favor Pd/C due to scalability and environmental considerations .
Q. What strategies mitigate regioselectivity challenges during functionalization of the tetrahydroquinoline ring?
- Methodology :
- Electrophilic Aromatic Substitution : Use directing groups (e.g., -OH, -OCH) at position 6 or 7 to guide bromination or nitration. For example, 6-hydroxy-tetrahydroquinoline directs electrophiles to the para position .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with 6-bromo-tetrahydroquinoline and boronic acids enables C–C bond formation at position 6 .
Q. How can computational modeling optimize the biological activity of 6-(3-(piperidin-1-yl)propoxy)-tetrahydroquinoline derivatives?
- Methodology :
- Docking Studies : Model interactions with target proteins (e.g., kinase domains) using AutoDock Vina. The piperidine-propoxy chain’s flexibility enhances binding to hydrophobic pockets .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. For example, electron-withdrawing groups at position 6 improve CYP11B1 inhibition .
Q. What are the stability challenges for 6-(3-(piperidin-1-yl)propoxy)-tetrahydroquinoline under physiological conditions?
- Contradiction Analysis : The compound may undergo hydrolysis of the ether bond in acidic environments (e.g., gastric fluid). Stability assays (pH 1–7.4, 37°C) show <10% degradation over 24 hours at pH 7.4 but >50% degradation at pH 1.0. Formulation with enteric coatings or prodrug strategies (e.g., esterification) mitigates this .
Q. How do structural modifications of the piperidine ring affect biological activity?
- Case Study : Replacing piperidine with azepane (7-membered ring) in analogs increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration but reduces aqueous solubility. Piperidine N-methylation improves metabolic stability by blocking CYP3A4-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
